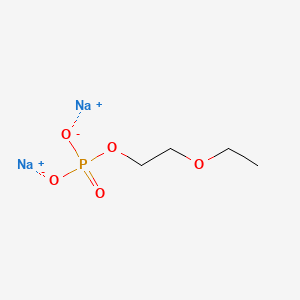
2-Chloro-3-iodo-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-iodo-6-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-6-methylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-6-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the compound in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-iodo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives where chlorine or iodine is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed by coupling with aryl boronic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-iodo-6-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-iodo-6-methylpyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing effects of chlorine and iodine. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-6-methylpyridine
- 2-Iodo-6-methylpyridine
- 3-Hydroxy-2-iodo-6-methylpyridine
Comparison: 2-Chloro-3-iodo-6-methylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C6H5ClIN |
|---|---|
Molekulargewicht |
253.47 g/mol |
IUPAC-Name |
2-chloro-3-iodo-6-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 |
InChI-Schlüssel |
HXVFMLXZTVMZFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)






![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
